molecular formula C10H16ClNOS B8506540 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride CAS No. 40567-03-1

3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride

Cat. No.: B8506540
CAS No.: 40567-03-1
M. Wt: 233.76 g/mol
InChI Key: GIZXZHHQGMNTFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylamino-1-(2-thienyl)-propan-1-one hydrochloride
  • 3-Dimethylamino-1-(4-methyl-2-thienyl)-propan-1-one hydrochloride
  • 3-Dimethylamino-1-(3-thienyl)-propan-1-one hydrochloride

Uniqueness

3-(Dimethylamino)-1-(5-methylthiophen-2-yl)-1-propanone Hydrochloride is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to its analogs.

Properties

CAS No.

40567-03-1

Molecular Formula

C10H16ClNOS

Molecular Weight

233.76 g/mol

IUPAC Name

3-(dimethylamino)-1-(5-methylthiophen-2-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C10H15NOS.ClH/c1-8-4-5-10(13-8)9(12)6-7-11(2)3;/h4-5H,6-7H2,1-3H3;1H

InChI Key

GIZXZHHQGMNTFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CCN(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 10.0 grams (0.071 mole) of 2-acetyl-5-methylthiophene, 7.0 grams (0.086 mole) of dimethylamine hydrochloride, 2.5 grams of paraformaldehyde and 0.4 ml of concentrated hydrochloric acid in 10 ml of ethanol was heated under reflux for 16 hours. The reaction mixture was concentrated under reduced pressure to a residual solid. The solid was recrystallized from methanol-diethyl ether to give 10.9 grams of 3-dimethylamino-1-(5-methyl-2-thienyl)propan-1-one hydrochloride; m.p. 145°-147° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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